9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde
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Overview
Description
9-Oxo-3-oxa-7-azabicyclo[331]nonane-7-carbaldehyde is a bicyclic compound characterized by its unique structure, which includes an oxygen and nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable aldehyde and amine, the formation of the bicyclic structure can be achieved through cyclization reactions facilitated by catalysts and specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted bicyclic structures .
Scientific Research Applications
9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- 9-Azabicyclo[3.3.1]nonane N-oxyl
- tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
Uniqueness
9-Oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde is unique due to its specific structural features, which include the presence of both oxygen and nitrogen atoms within the bicyclic ring. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
921208-35-7 |
---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carbaldehyde |
InChI |
InChI=1S/C8H11NO3/c10-5-9-1-6-3-12-4-7(2-9)8(6)11/h5-7H,1-4H2 |
InChI Key |
PGMWSOKAKUIYFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(C2=O)CN1C=O |
Origin of Product |
United States |
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